

Cross-Species Comparison of Odevixibat's Pharmacokinetic Profile: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Odevixibat

Cat. No.: B1663563

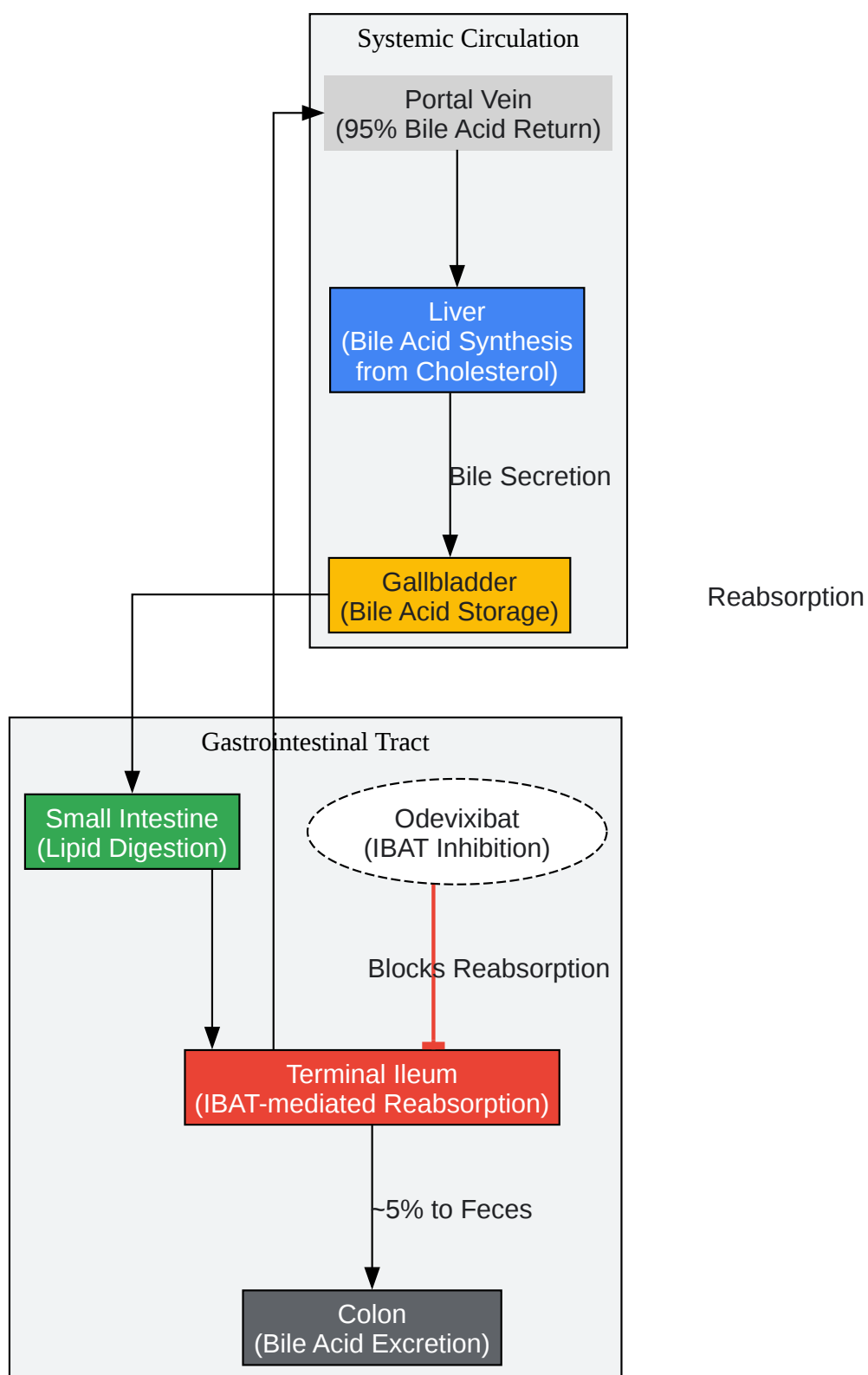
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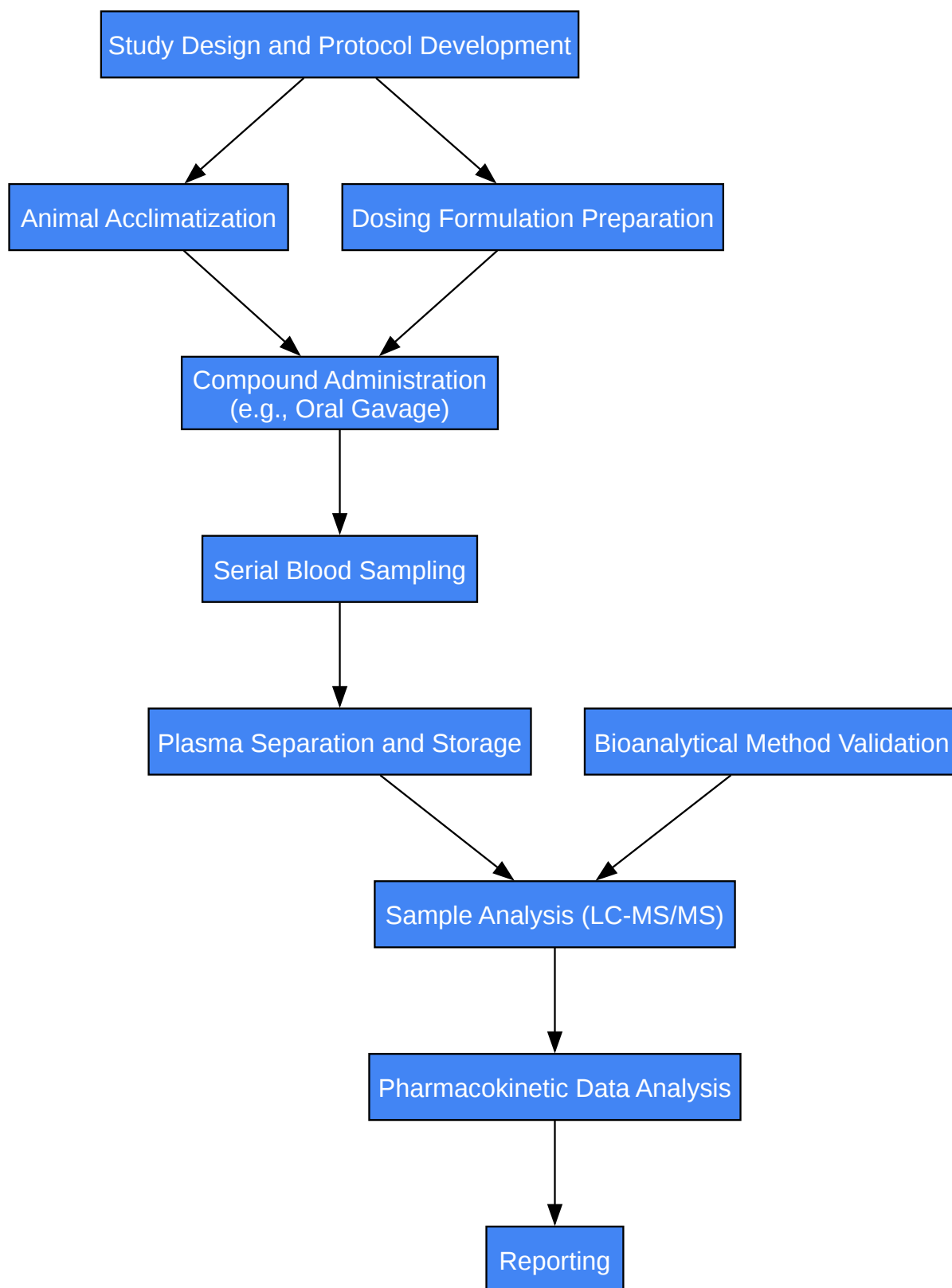
Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for **Odevixibat** in preclinical animal models is limited. The drug's mechanism of action, which involves minimal systemic absorption, means that plasma concentrations are often below the level of quantification.^{[1][2]} This guide provides a comprehensive overview of the available human pharmacokinetic data for **Odevixibat**, a summary of information for other ileal bile acid transporter (IBAT) inhibitors, a general experimental protocol for preclinical pharmacokinetic studies, and visualizations of the drug's mechanism of action and a typical experimental workflow.

Introduction to Odevixibat and its Mechanism of Action

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).^[1] It acts locally in the distal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.^{[1][3]} This leads to an increased clearance of bile acids through the colon and a reduction in serum bile acid levels.^{[4][5]} Due to its targeted action in the gut and minimal systemic exposure, **Odevixibat** offers a therapeutic approach for cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), with a reduced risk of systemic side effects.^{[4][6]}

The following diagram illustrates the enterohepatic circulation of bile acids and the site of action for **Odevixibat**.





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- To cite this document: BenchChem. [Cross-Species Comparison of Odevixibat's Pharmacokinetic Profile: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#cross-species-comparison-of-odevixibat-s-pharmacokinetic-profile]

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